molecular formula C20H21N7O B10922231 N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10922231
M. Wt: 375.4 g/mol
InChI Key: HKNJVPKTIODGAM-UHFFFAOYSA-N
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Description

N~7~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex heterocyclic compound. It features a triazolopyrimidine core, which is known for its diverse biological activities. The compound’s structure includes a pyrazole ring, a phenyl group, and a carboxamide functional group, making it a versatile molecule in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N7-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step reactions. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N~7~-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

    Molecular Targets: It targets enzymes such as kinases and proteases, inhibiting their activity.

    Pathways Involved: The inhibition of these enzymes can disrupt signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Comparison with Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Shares the pyrazole ring structure but lacks the triazolopyrimidine core.

    5-Phenyl-1,2,4-triazole: Contains the triazole ring but does not have the pyrazole moiety.

Uniqueness: N7-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its combination of the pyrazole ring, triazolopyrimidine core, and phenyl group, which confer a broad range of biological activities and synthetic versatility.

Properties

Molecular Formula

C20H21N7O

Molecular Weight

375.4 g/mol

IUPAC Name

N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H21N7O/c1-13-9-15(3)26(25-13)11-14(2)23-19(28)18-10-17(16-7-5-4-6-8-16)24-20-21-12-22-27(18)20/h4-10,12,14H,11H2,1-3H3,(H,23,28)

InChI Key

HKNJVPKTIODGAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4)C

Origin of Product

United States

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